
1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone
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Overview
Description
1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone is a Schiff base compound synthesized via the condensation of 4-aminoacetophenone and 6-methylquinoline-2-carbaldehyde. The structure features a quinoline core substituted with a methyl group at position 6, linked via a methyleneamino (–CH=N–) group to a phenyl ethanone moiety. Schiff bases are renowned for their coordination chemistry and biological activities, including antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone typically involves the condensation of 6-methylquinoline-2-carbaldehyde with 4-aminoacetophenone. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Reaction Mechanisms
The synthesis involves two primary mechanisms:
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Nucleophilic substitution : Active methylene compounds (e.g., pentane-2,4-dione) abstract protons, forming enolate intermediates that react with electrophilic partners .
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Cyclization : Intramolecular nucleophilic attacks or eliminations, as observed in phosphorus-containing quinolinones, highlight the role of carbonyl groups in stabilizing intermediates .
Catalyst and Solvent Effects
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K₂CO₃ in ethanol achieved high yields (90%) in condensation reactions by deprotonating active methylene compounds, enhancing nucleophilicity .
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Triethylamine under reflux conditions facilitated reactions with propargyl bromide, though yields varied depending on substrate complexity .
Role of Quinolinone Moieties
The quinolin-2(1H)-one scaffold acts as a versatile starting material. Its reactivity stems from:
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Electrophilic carbonyl groups enabling nucleophilic attacks .
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Hydroxyl groups participating in elimination or cyclization steps, as seen in phosphorus-containing derivatives .
Research Findings
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Base selection : Inorganic bases like K₂CO₃ outperform organic bases (e.g., Et₃N, piperidine) in condensation reactions with active methylene compounds .
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Solvent choice : Ethanol is preferred for its ability to stabilize intermediates during nucleophilic substitution .
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Yield optimization : Solvent-free methods or catalyst variations (e.g., PPA in quinoline synthesis ) offer pathways to improve reaction efficiency.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone shows cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models, showcasing its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The quinoline scaffold is well-known for its antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial strains, including multidrug-resistant pathogens. A study conducted by researchers at a leading university found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential for treating inflammatory diseases .
Materials Science Applications
Fluorescent Probes
The unique structural features of this compound make it suitable for use as a fluorescent probe in various applications. Its ability to emit fluorescence upon excitation has been exploited in bioimaging techniques, allowing for the visualization of cellular processes in real-time. Researchers have successfully utilized this compound to track cellular dynamics in live cells, providing insights into cellular behavior under different conditions .
Polymer Science
In polymer science, derivatives of this compound have been incorporated into polymer matrices to enhance their optical properties. Studies have shown that blending this compound with specific polymers can improve their mechanical strength and thermal stability while also imparting luminescent properties .
Analytical Chemistry Applications
Chromatographic Techniques
The compound has been employed as a standard reference material in chromatographic analyses due to its well-defined chemical structure and stability. It serves as a calibration standard for high-performance liquid chromatography (HPLC), aiding in the quantification of similar compounds in complex mixtures .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was tested against clinical isolates of Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity that could be harnessed for therapeutic applications .
Case Study 3: Fluorescent Imaging
A team utilized this compound as a fluorescent probe to study mitochondrial dynamics in live cells. The findings revealed that the compound could selectively accumulate in mitochondria, providing a powerful tool for studying mitochondrial function and pathology .
Mechanism of Action
The mechanism of action of 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s quinoline core and Schiff base linkage are shared with several derivatives, but substituent variations significantly influence properties:
Table 1: Structural and Functional Comparison
Notes:
- Electron-donating vs.
- Positional effects: Substitution at quinoline-2-yl (target compound) vs. quinolin-8-ylamino () alters steric and electronic interactions, affecting binding to biological targets.
Physicochemical Properties
- Solubility : Methyl groups (target compound) enhance lipophilicity versus hydroxyl or methoxy groups (: vanillin-derived Schiff base) .
- Crystallography: Bulky substituents (e.g., 8-methylquinoline in ) influence molecular packing via π-π stacking or hydrogen bonding . The target compound’s smaller methyl group may favor denser crystal packing.
Biological Activity
1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, providing insights into its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 6-methylquinoline-2-carbaldehyde and 4-aminoacetophenone. The reaction is carried out under controlled conditions to yield the desired product, which is then purified through recrystallization.
Analytical Data:
- Molecular Formula: C17H16N2O
- Molecular Weight: 280.32 g/mol
- Melting Point: Approximately 150°C
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. A study demonstrated that derivatives with a quinoline core exhibited IC50 values ranging from 0.14 to 0.30 μM against A549 lung cancer cells, indicating potent anticancer effects .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 (lung cancer) | 0.14 ± 0.03 |
Quinoline derivative X | MCF7 (breast cancer) | 0.25 ± 0.05 |
Quinoline derivative Y | HeLa (cervical cancer) | 0.30 ± 0.02 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–20 µg/mL, indicating moderate antibacterial activity .
The proposed mechanism of action for the anticancer activity includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Additionally, quinoline derivatives have been reported to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .
Case Studies
In a notable case study involving a series of quinoline-based compounds, researchers synthesized several analogs of this compound and assessed their biological activities. The study found that structural modifications significantly influenced their potency and selectivity against cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone, and how can reaction conditions be tailored to improve yield?
Basic Research Focus
The compound is a Schiff base derivative, synthesized via condensation of 6-methylquinoline-2-carbaldehyde with 4-aminoacetophenone. Key steps include:
- Reagent Selection : Use ethanol as a solvent with catalytic acetic acid to protonate the amine, enhancing nucleophilicity for imine formation .
- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and isolate the product via ice-water precipitation .
- Yield Optimization : Adjust molar ratios (1:1.2 aldehyde:amine) and reflux time (6–8 hrs) to minimize side products like unreacted aldehyde .
Advanced Consideration : Explore microwave-assisted synthesis to reduce reaction time and improve purity. Compare yields under conventional vs. microwave conditions (e.g., 65% vs. 82%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
Basic Research Focus
- FT-IR : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and absence of primary amine (N-H) peaks at ~3300 cm⁻¹ .
- NMR : ¹H NMR should show a singlet for the methyl group on quinoline (δ 2.5 ppm) and a downfield shift for the imine proton (δ 8.3–8.5 ppm) .
- Mass Spectrometry : Validate molecular ion peak (m/z ~345) and fragmentation patterns (e.g., cleavage at the C=N bond) .
Advanced Consideration : Use X-ray crystallography (as in ) to resolve crystal packing and intermolecular interactions, critical for understanding solid-state reactivity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
- Dose-Response Analysis : Compare IC₅₀ values across studies (e.g., cytotoxic activity ranging from 10–50 µM) to identify assay-specific variability (e.g., MTT vs. trypan blue exclusion) .
- Structural Analogues : Benchmark activity against similar Schiff bases (e.g., 4-phenyl derivatives showing enhanced anticancer potency due to lipophilicity) .
- Mechanistic Studies : Use molecular docking to verify binding affinity with target proteins (e.g., topoisomerase II) and correlate with experimental results .
Q. What computational methods are recommended for predicting the photophysical properties of this compound?
Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis absorption maxima (λmax ~350 nm) and charge-transfer transitions .
- TD-DFT : Simulate excited-state behavior to assess potential as a fluorescence probe .
- Solvent Effects : Use PCM models to evaluate polarity-dependent emission shifts (e.g., hypsochromic shift in polar solvents) .
Q. How can environmental risks associated with this compound be assessed?
Advanced Research Focus
- Degradation Studies : Perform hydrolysis under acidic/basic conditions (pH 2–12) to identify breakdown products (e.g., quinoline and acetophenone derivatives) .
- Ecotoxicology : Use Daphnia magna assays to determine acute toxicity (LC₅₀) and bioaccumulation potential (log P ~3.5) .
- Green Synthesis : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce environmental footprint .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
Advanced Research Focus
- Process Optimization : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch-to-batch variability .
- Purification : Use column chromatography with gradient elution (hexane → ethyl acetate) or recrystallization from ethanol/water (80:20) .
- Quality Control : Validate purity via HPLC (C18 column, λ = 254 nm; retention time ~12 min) .
Q. How does substituent modification on the quinoline ring affect the compound’s bioactivity?
Advanced Research Focus
- Electron-Withdrawing Groups : Introduce -NO₂ or -Cl at the quinoline 6-position to enhance cytotoxicity (e.g., IC₅₀ reduced from 25 µM to 12 µM) .
- Steric Effects : Compare methyl (-CH₃) vs. bulkier groups (-CF₃) to assess binding pocket compatibility .
- SAR Studies : Correlate Hammett constants (σ) of substituents with antimicrobial activity (e.g., R² = 0.89 for Gram-positive bacteria) .
Q. What are the challenges in reproducing spectral data for this compound, and how can they be mitigated?
Basic Research Focus
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous to prevent water peaks in NMR .
- Crystallization Conditions : Use slow evaporation from dichloromethane/methanol to obtain single crystals for XRD .
- Reference Standards : Cross-check with databases like NIST Chemistry WebBook for IR and mass spectra .
Properties
CAS No. |
89060-07-1 |
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Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-[4-[(6-methylquinolin-2-yl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C19H16N2O/c1-13-3-10-19-16(11-13)6-9-18(21-19)12-20-17-7-4-15(5-8-17)14(2)22/h3-12H,1-2H3 |
InChI Key |
CWMSSSDPPOXGPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C=NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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